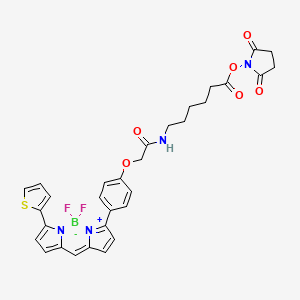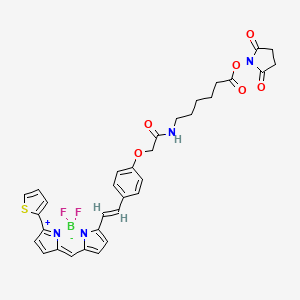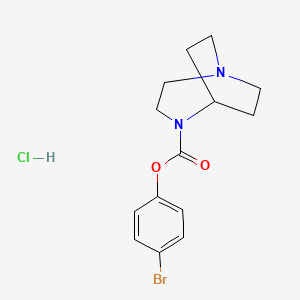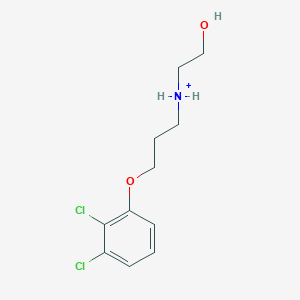
Quinidine hydrochloride monohydrate
説明
Quinidine hydrochloride monohydrate is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart . It is a stereoisomer of quinine, originally derived from the bark of the cinchona tree . The drug causes increased action potential duration . It is used to help keep the heart beating normally in people with certain heart rhythm disorders, usually after other treatments have failed .
Molecular Structure Analysis
The molecular formula of Quinidine hydrochloride monohydrate is C20H24N2O2 · HCl · H2O . Its molecular weight is 378.89 g/mol .Chemical Reactions Analysis
Quinidine primarily works by blocking the fast inward sodium current (INa). It also blocks potassium currents . This block increases at higher heart rates and decreases at lower heart rates .Physical And Chemical Properties Analysis
Quinidine hydrochloride monohydrate is a clinical anti-arrhythmic drug which is also a potent blocker of K+ channel with an IC50 of 19.9 μM .科学的研究の応用
Antiarrhythmic Therapy
Quinidine hydrochloride monohydrate is primarily known for its application as a Class IA antiarrhythmic agent. It works by blocking potassium channels, which affects the heart’s electrical activity and helps to restore normal heart rhythm in conditions such as atrial fibrillation .
Metabolic Research
This compound has been studied for its pharmacological activity that causes energy shifts from mitochondrial respiration to glycolysis. This is significant in understanding metabolic diseases and developing treatments that target energy production pathways .
Cytochrome P450db Inhibition
It serves as an effective and selective inhibitor of cytochrome P450db, an enzyme involved in drug metabolism. This property is useful in research related to drug interactions and liver enzyme function .
Malaria Research
Quinidine hydrochloride monohydrate is also used in malaria research due to its antimalarial properties. It helps in studying the disease’s pathology and in developing antimalarial drugs .
Pharmacokinetics Studies
The compound’s metabolite, 3-hydroxy-quinidine, has been the subject of pharmacokinetic studies. These studies help understand the distribution, metabolism, and excretion of quinidine, which is crucial for dose optimization in therapeutic applications .
作用機序
Target of Action
Quinidine hydrochloride monohydrate primarily targets the sodium and potassium ion channels in the heart . It also interacts with the cytochrome P450db . These targets play a crucial role in maintaining the normal rhythm and excitability of the heart.
Mode of Action
Quinidine hydrochloride monohydrate acts as a Class Ia antiarrhythmic agent . It works by blocking the sodium and potassium currents across cellular membranes, which results in the prolongation of the cellular action potential . This, in turn, decreases myocardial excitability and conduction velocity . It also reduces calcium transport across the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by quinidine hydrochloride monohydrate is the cardiac conduction system . By blocking sodium and potassium currents, it affects the depolarization and repolarization phases of the action potential in cardiac cells . This leads to a decrease in myocardial excitability and contractility, ultimately affecting the rhythm of the heart .
Pharmacokinetics
Quinidine hydrochloride monohydrate has a bioavailability of 75% . It is extensively metabolized in the liver, primarily by the cytochrome P450 system . About 18.4% of quinidine is excreted via urine, with 5% excreted via feces . The half-life of quinidine is approximately 6.60 hours .
Result of Action
The molecular and cellular effects of quinidine hydrochloride monohydrate’s action include a prolongation of the cellular action potential and a decrease in myocardial excitability and contractility . This results in the restoration of normal sinus rhythm and the treatment of atrial fibrillation and flutter, as well as ventricular arrhythmias .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of quinidine hydrochloride monohydrate. For instance, hepatic enzyme inducers can increase its metabolism . Furthermore, the drug’s efficacy and stability can be affected by factors such as the patient’s liver function, as the drug is extensively metabolized in the liver .
Safety and Hazards
特性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVZDMWHXVXUBY-KAIFKDDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977074 | |
| Record name | Quinidine, monohydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Quinidine hydrochloride monohydrate | |
CAS RN |
6151-40-2 | |
| Record name | Quinidine hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinidine, monohydrochloride, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-[(2-bromophenyl)methoxy]benzoic Acid](/img/structure/B1663760.png)

![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)